molecular formula C9H16ClNO2 B8117221 methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride

methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride

Cat. No.: B8117221
M. Wt: 205.68 g/mol
InChI Key: XRMINVQYJGVCCV-FVGYRXGTSA-N
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Description

Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride is a quaternary ammonium salt with a unique structure that includes a pyrrolidine ring and an allyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride typically involves the quaternization of a pyrrolidine derivative. One common method is the reaction of (2R)-2-prop-2-enylpyrrolidine with methyl chloroformate under basic conditions to form the desired quaternary ammonium salt. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloride ion can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide can be employed.

    Reduction: Catalysts like palladium on carbon or platinum oxide are used in hydrogenation reactions.

Major Products Formed

    Nucleophilic substitution: Products include various substituted pyrrolidinium salts.

    Oxidation: Products include epoxides and hydroxylated derivatives.

    Reduction: Products include saturated pyrrolidinium compounds.

Scientific Research Applications

Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially altering their function. The allyl group may also participate in covalent bonding with biological targets, leading to modifications in their activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-prop-2-enylpyrrolidine-1-carboxylate: Lacks the quaternary ammonium group, making it less polar and less reactive in nucleophilic substitution reactions.

    Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;bromide: Similar structure but with a bromide counterion, which may affect its solubility and reactivity.

    Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;iodide: Similar structure but with an iodide counterion, which may influence its biological activity and reactivity.

Uniqueness

Methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride is unique due to its specific combination of a quaternary ammonium group and an allyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl (2R)-2-prop-2-enylpyrrolidin-1-ium-2-carboxylate;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-3-5-9(8(11)12-2)6-4-7-10-9;/h3,10H,1,4-7H2,2H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMINVQYJGVCCV-FVGYRXGTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCC[NH2+]1)CC=C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(CCC[NH2+]1)CC=C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112348-46-6
Record name L-Proline, 2-(2-propen-1-yl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112348-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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